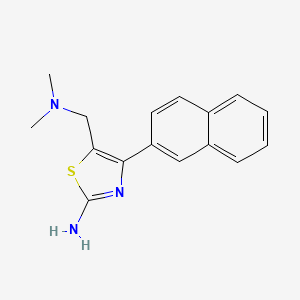
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a dimethylaminomethyl group and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylaminomethyl Group: This step involves the Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group onto the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above reactions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the naphthyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminomethyl group.
Reduction: Dihydro derivatives of the thiazole ring or naphthyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthyl group, which can exhibit strong fluorescence. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the dimethylaminomethyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism by which 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Naphthyl)-1,3-thiazol-2-amine: Lacks the dimethylaminomethyl group, which may reduce its solubility and interaction with biological targets.
5-Methyl-4-(2-naphthyl)-1,3-thiazol-2-amine: The methyl group instead of the dimethylaminomethyl group can lead to different chemical reactivity and biological activity.
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine: The phenyl group instead of the naphthyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of both the dimethylaminomethyl group and the naphthyl group in 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine makes it unique. This combination can enhance its solubility, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H17N3S |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H17N3S/c1-19(2)10-14-15(18-16(17)20-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H2,17,18) |
Clé InChI |
KWHWXAFZSQQRFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
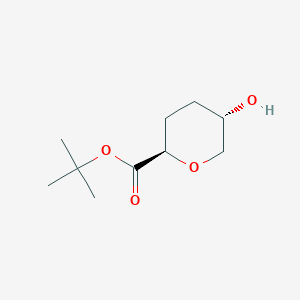
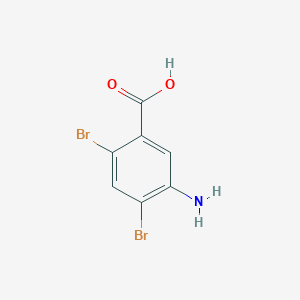
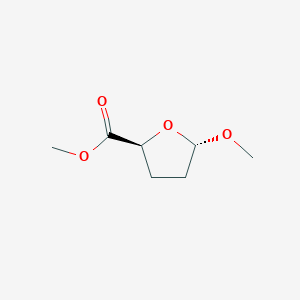
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
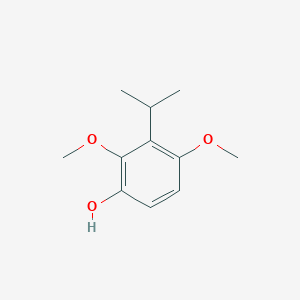
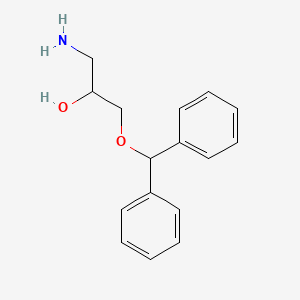
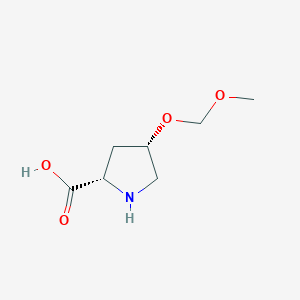
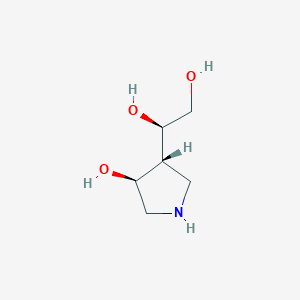

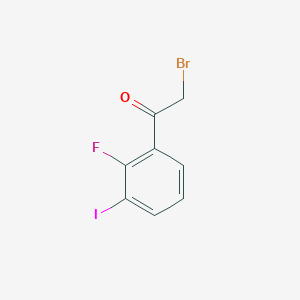
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)


